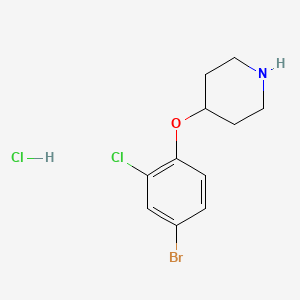
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate
説明
“Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate” is a chemical compound with the molecular formula C16H30N2O4 . It is also known as MTBD. This compound has shown promising results in scientific experiments.
Synthesis Analysis
The synthesis of similar compounds often involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester . In one method, sodium borohydride was added to a solution of this ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.Molecular Structure Analysis
The molecular weight of “this compound” is 314.42 g/mol. The monoisotopic mass is 314.220551 Da .Physical and Chemical Properties Analysis
“this compound” is a yellow liquid at room temperature .科学的研究の応用
Acetyl-CoA Carboxylase Inhibitors : Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, identifying fluorine substituted tert-butoxycarbonyl group as an effective substituent. These compounds demonstrated potent inhibitory activities and reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Synthesis of Marine Alkaloid Analogues : Carbone et al. (2013) synthesized ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, analogues of the bis-indole alkaloid topsentin. Although most derivatives showed no significant anticancer activity, one compound displayed moderate activity against specific cancer cell lines (Carbone et al., 2013).
Key Intermediate in Protein Kinase Inhibitor Synthesis : Hao et al. (2011) reported the asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor. This synthesis process suggested potential industrial applications (Hao et al., 2011).
Palladium-catalyzed CH Functionalization : Magano et al. (2014) involved the use of methyl 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-2-oxoindoline-5-carboxylate in oxindole synthesis, employing Palladium-catalyzed CH functionalization methods (Magano et al., 2014).
Intermediate in Vandetanib Synthesis : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, an anticancer drug (Wang et al., 2015).
Synthesis of Oxazole Derivatives : Magata et al. (2017) achieved the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, highlighting its potential use in the creation of macrocyclic azole peptides (Magata et al., 2017).
作用機序
- One study suggests that a similar compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as the M4 compound), acts as both a β-secretase and an acetylcholinesterase inhibitor . It prevents amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42.
Target of Action
生化学分析
Biochemical Properties
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction is crucial for the efficient production of peptides with high purity and yield .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that the resulting peptides can effectively interact with cellular receptors and enzymes, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to amino groups, preventing them from participating in unwanted reactions. This selective binding is essential for the compound’s role in peptide synthesis, as it ensures the correct formation of peptide bonds. Additionally, the compound may inhibit or activate certain enzymes, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties for amino groups, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic pathways. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for maintaining the integrity and functionality of synthesized peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target amino groups to exert its protective effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
特性
IUPAC Name |
methyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-16(2,3)22-15(20)17(4)10-8-12-18-11-7-6-9-13(18)14(19)21-5/h13H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBURMQDNEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724403 | |
| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-13-8 | |
| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)
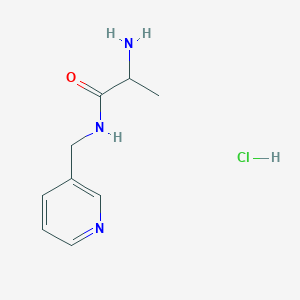
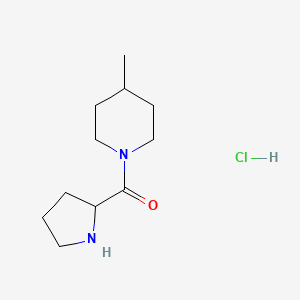
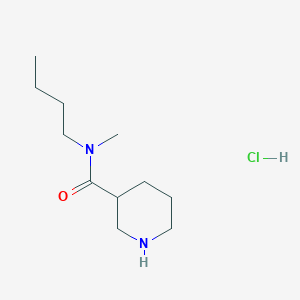
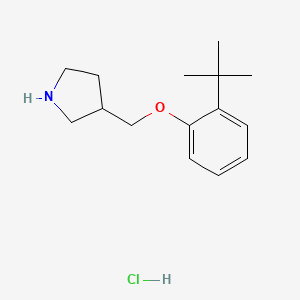
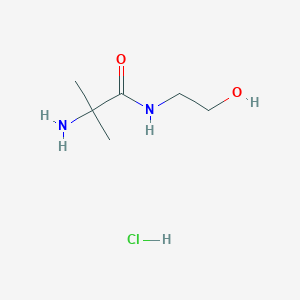
![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
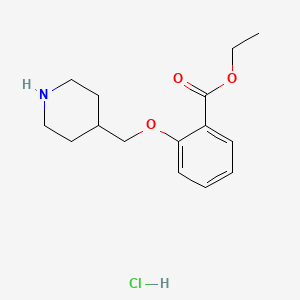
![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
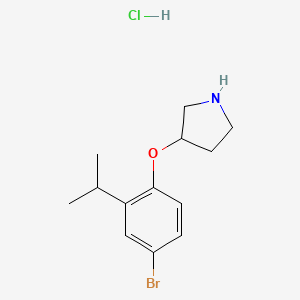
![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
